molecular formula C21H23NO4 B7935187 N-tert-Butyl-N-Fmoc-glycine CAS No. 250695-67-1

N-tert-Butyl-N-Fmoc-glycine

Cat. No. B7935187
CAS RN: 250695-67-1
M. Wt: 353.4 g/mol
InChI Key: GIHNDOYEGWHPMY-UHFFFAOYSA-N
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Description

“N-tert-Butyl-N-Fmoc-glycine” is a compound with the molecular formula C21H23NO4 . It is an N-Fmoc-protected form of Glycine , a nonessential amino acid that acts as an inhibitory neurotransmitter in the vertebrate central nervous system .


Synthesis Analysis

The synthesis of “N-tert-Butyl-N-Fmoc-glycine” involves the coupling of the tert-butyl ester of valine or glycine to Fmoc-protected phenylalanine by carbodiimide chemistry . The tert-butyl protecting group is then eliminated under acidic conditions .


Molecular Structure Analysis

The molecular structure of “N-tert-Butyl-N-Fmoc-glycine” is characterized by the presence of a tert-butyl group, an Fmoc group, and a glycine residue . The Fmoc group is a base-labile protecting group used in organic synthesis .


Chemical Reactions Analysis

The Fmoc group in “N-tert-Butyl-N-Fmoc-glycine” can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

“N-tert-Butyl-N-Fmoc-glycine” has a molecular weight of 353.42 . It is a crystalline compound and is stable as the free acid when stored in the cold in a dry form .

Mechanism of Action

The Fmoc group in “N-tert-Butyl-N-Fmoc-glycine” acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Safety and Hazards

When handling “N-tert-Butyl-N-Fmoc-glycine”, it is recommended to avoid contact with skin and eyes, and avoid breathing vapors or mists . If swallowed, immediate medical assistance should be sought .

Future Directions

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other N-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

properties

IUPAC Name

2-[tert-butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)22(12-19(23)24)20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHNDOYEGWHPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166891
Record name N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-N-Fmoc-glycine

CAS RN

250695-67-1
Record name N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250695-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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